Sphinganine-C17-1-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

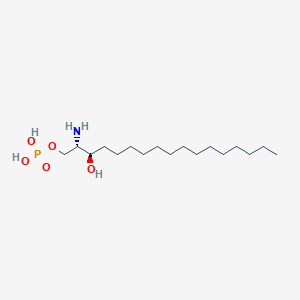

鞘氨醇-1-磷酸酯 (d17:0) 是一种生物活性脂类分子,属于鞘脂家族。它在细胞信号转导、膜结构和细胞稳态中起着至关重要的作用。从结构上看,它由一个 17 碳碱基 (d17:0) 与一个磷酸基团连接而成。

作用机制

鞘氨醇-1-磷酸酯通过 G 蛋白偶联受体 (S1P 受体) 起作用。它调节细胞内钙水平,激活下游激酶,并影响基因表达。关键途径包括 PI3K/Akt 和 MAPK。

生化分析

Biochemical Properties

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism, where it interacts with various enzymes and proteins . It is the product of phosphorylation of sphinganine by sphingosine kinase . The signaling functions of this compound are currently under extensive investigation .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been implicated in a variety of biological processes, including senescence, inflammation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases intracellular calcium levels, allowing for phospholipase C stimulation by G i proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线::

从头合成: 鞘氨醇-1-磷酸酯可以通过涉及丝氨酸棕榈酰转移酶 (SPT) 和神经酰胺合酶的酶促反应在细胞内从头合成。

化学合成: 化学方法包括使用适当的试剂对鞘氨醇 (d17:0) 进行磷酸化。

工业生产:: 由于该化合物的特殊性质,工业规模的生产方法尚未得到广泛报道。研究级数量可从供应商处获得。

化学反应分析

鞘氨醇-1-磷酸酯 (d17:0) 可以发生各种反应:

磷酸化: 向鞘氨醇 (d17:0) 添加一个磷酸基团。

水解: 磷酸酯键的断裂。

代谢: 酶促修饰导致其他鞘脂。

常见试剂包括磷酸、酶(例如鞘氨醇激酶)和特定的磷酸酶。主要产物包括鞘氨醇-1-磷酸酯 (d17:0) 和神经酰胺。

科学研究应用

生物学和细胞信号转导::

细胞迁移: 鞘氨醇-1-磷酸酯调节细胞迁移、血管生成和免疫反应。

凋亡: 它影响细胞存活和凋亡途径。

神经保护: 与神经退行性疾病有关。

青光眼研究: 青光眼小梁网样结构样本中含量降低.

癌症: 在癌症进展和治疗中可能发挥作用。

相似化合物的比较

鞘氨醇-1-磷酸酯 (d181): 结构相似但碳链长度不同。

神经酰胺: 鞘氨醇-1-磷酸酯的前体。

属性

CAS 编号 |

474923-29-0 |

|---|---|

分子式 |

C17H38NO5P |

分子量 |

367.5 g/mol |

IUPAC 名称 |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

InChI 键 |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

手性 SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

规范 SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

同义词 |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)